molecular formula C21H25N3O2 B3014988 2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide CAS No. 866010-69-7

2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide

Cat. No.: B3014988
CAS No.: 866010-69-7
M. Wt: 351.45
InChI Key: FPEHPAKMEPYQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide is a chemical compound with the molecular formula C21H25N3O2. It belongs to the class of amides and piperidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives .

Scientific Research Applications

2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial in the management of Alzheimer’s disease. The compound binds to the peripheral anionic site of AChE, preventing the formation of amyloid-beta plaques . Additionally, it exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide is unique due to its specific structural features, which confer distinct biological activities. Its benzylpiperidine moiety is particularly important for its neuroprotective and anti-inflammatory effects .

Properties

IUPAC Name

2-[[2-(4-benzylpiperidin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c22-21(26)18-8-4-5-9-19(18)23-20(25)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H2,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEHPAKMEPYQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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